6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride
CAS No.:
Cat. No.: VC13452496
Molecular Formula: C8H5BrClNO4S
Molecular Weight: 326.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrClNO4S |
|---|---|
| Molecular Weight | 326.55 g/mol |
| IUPAC Name | 6-bromo-3-oxo-4H-1,4-benzoxazine-8-sulfonyl chloride |
| Standard InChI | InChI=1S/C8H5BrClNO4S/c9-4-1-5-8(15-3-7(12)11-5)6(2-4)16(10,13)14/h1-2H,3H2,(H,11,12) |
| Standard InChI Key | AOASCYPMZUHBDT-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)Cl |
| Canonical SMILES | C1C(=O)NC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)Cl |
Introduction
Structural and Chemical Properties
Molecular Identity
The compound has the molecular formula C₈H₅BrClNO₄S and a molecular weight of 326.55 g/mol. Its IUPAC name, 6-bromo-3-oxo-4H-1,4-benzoxazine-8-sulfonyl chloride, reflects its benzoxazine backbone fused with a benzene ring, substituted at positions 6 (bromine) and 8 (sulfonyl chloride), and featuring a ketone group at position 3.
Key Structural Features:
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Benzoxazine Core: A six-membered oxygen- and nitrogen-containing heterocycle fused to a benzene ring.
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Electrophilic Sulfonyl Chloride Group: Enhances reactivity for nucleophilic substitution, particularly in forming sulfonamides.
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Bromine Substituent: Introduces steric and electronic effects, influencing regioselectivity in downstream reactions.
The SMILES notation C1C(=O)NC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)Cl and InChIKey AOASCYPMZUHBDT-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental verification.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via chlorosulfonation of a brominated benzoxazine precursor. A representative method involves:
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Precursor Preparation: 6-Bromo-3,4-dihydro-2H-benzo oxazine is oxidized to introduce the ketone group, yielding 6-bromo-3-oxo-3,4-dihydro-2H-benzo oxazine .
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Sulfonation: Treatment with chlorosulfonic acid (ClSO₃H) at 0–10°C for 1.3 hours introduces the sulfonyl chloride group at position 8 .
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React 6-bromo-3-oxo-3,4-dihydro-2H-benzo oxazine with excess ClSO₃H under controlled temperatures.
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Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography.
Key Reactions
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Nucleophilic Substitution: The sulfonyl chloride reacts with amines to form sulfonamides, critical in drug design .
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Cross-Coupling: Bromine at position 6 enables Suzuki-Miyaura or Buchwald-Hartwig couplings for structural diversification .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s dual functionality (Br and SO₂Cl) makes it valuable for constructing:
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RORγ Agonists: Patent literature highlights dihydrobenzoxazine sulfonamides as potent agonists of retinoid-related orphan receptor gamma (RORγ), a target in cancer immunotherapy .
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Antimicrobial Agents: Sulfonamide derivatives exhibit activity against bacterial and fungal pathogens .
Case Study: RORγ Agonist Development
In WO2016201225A1 , aryl dihydrobenzoxazine sulfonamides derived from this compound demonstrated:
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IL-17 Upregulation: Enhanced interleukin-17 production in murine models, pivotal for antitumor immunity.
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In Vivo Efficacy: Reduced tumor growth in melanoma xenografts at doses of 10–50 mg/kg .
| Hazard Statement | Precautionary Measures |
|---|---|
| H302 (Harmful if swallowed) | P264 (Wash hands after handling) |
| H315 (Causes skin irritation) | P280 (Wear gloves/protective clothing) |
| H319 (Causes serious eye irritation) | P305+P351+P338 (Eye rinse) |
| H335 (May cause respiratory irritation) | P261 (Avoid breathing dust) |
Future Directions and Challenges
Research Opportunities
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Targeted Drug Delivery: Conjugation with nanoparticles for improved pharmacokinetics.
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Green Chemistry: Developing solvent-free sulfonation methods to enhance sustainability .
Analytical Challenges
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Stability Studies: Degradation kinetics under varying pH and temperature conditions.
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Impurity Profiling: HPLC-MS methods to characterize byproducts during synthesis.
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